molecular formula C27H23N3O9S B12042725 ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 330846-88-3

ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12042725
CAS No.: 330846-88-3
M. Wt: 565.6 g/mol
InChI Key: ZKGRBQFTOHVDSP-WSDLNYQXSA-N
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Description

Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H23N3O9S and its molecular weight is 565.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C27H23N3O9S
Molecular Weight: 541.55 g/mol
IUPAC Name: this compound
InChI Key: JZBEMNQZVYBIEA-CYQGQKJWSA-N

Anticancer Activity

Recent studies indicate that thiazolopyrimidine derivatives exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
A43112.5
HepG215.0
MCF710.0

The compound's mechanism of action may involve the inhibition of specific kinases or transcription factors that are crucial for tumor growth and survival.

Antimicrobial Activity

Thiazolopyrimidine derivatives have also demonstrated antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation: It may act as an antagonist or agonist at specific cellular receptors involved in signaling pathways.
  • DNA Intercalation: The structure allows for potential intercalation into DNA strands, disrupting replication and transcription processes.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on A431 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Activity

Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The findings indicated that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis .

Properties

CAS No.

330846-88-3

Molecular Formula

C27H23N3O9S

Molecular Weight

565.6 g/mol

IUPAC Name

ethyl (2E)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O9S/c1-5-37-26(34)23-14(2)28-27-29(24(23)18-7-6-8-19(11-18)30(35)36)25(33)22(40-27)12-17-9-10-20(38-15(3)31)13-21(17)39-16(4)32/h6-13,24H,5H2,1-4H3/b22-12+

InChI Key

ZKGRBQFTOHVDSP-WSDLNYQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C

Origin of Product

United States

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